![molecular formula C5H11NO B172094 4-Amino-2-methyltetrahydrofuran CAS No. 197781-21-8](/img/structure/B172094.png)
4-Amino-2-methyltetrahydrofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-methyltetrahydrofuran (AMTHF) is a cyclic amino alcohol that has gained significant attention in recent years due to its potential application in various scientific research fields. This compound has a unique structure that allows it to act as a chiral building block in organic synthesis, as well as a ligand in metal-catalyzed reactions.
Wirkmechanismus
The exact mechanism of action of 4-Amino-2-methyltetrahydrofuran is not fully understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic sites on other molecules. As a ligand in metal-catalyzed reactions, 4-Amino-2-methyltetrahydrofuran coordinates with the metal center and stabilizes the transition state, leading to increased reaction rates and selectivity.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 4-Amino-2-methyltetrahydrofuran. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. It is rapidly metabolized and excreted from the body, indicating low bioaccumulation potential.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2-methyltetrahydrofuran has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it can be resolved into its enantiomers, allowing for the creation of chiral molecules with high enantiomeric purity. However, 4-Amino-2-methyltetrahydrofuran has limitations in its solubility and stability, making it challenging to use in certain reactions.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-2-methyltetrahydrofuran. One area of interest is the development of new metal-catalyzed reactions using 4-Amino-2-methyltetrahydrofuran as a ligand. Additionally, there is potential for the use of 4-Amino-2-methyltetrahydrofuran in drug discovery, as it can act as a chiral building block for the creation of new pharmaceuticals. Finally, research on the biochemical and physiological effects of 4-Amino-2-methyltetrahydrofuran could provide insight into its potential use in biomedical applications.
Conclusion:
In conclusion, 4-Amino-2-methyltetrahydrofuran is a cyclic amino alcohol with unique properties that make it a valuable tool in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-Amino-2-methyltetrahydrofuran could lead to the development of new catalysts, pharmaceuticals, and biomedical applications.
Synthesemethoden
4-Amino-2-methyltetrahydrofuran can be synthesized through a multistep process that involves the reaction of 2-methyltetrahydrofuran with ammonia and a reducing agent. The reducing agent can be sodium borohydride or lithium aluminum hydride. The reaction yields 4-Amino-2-methyltetrahydrofuran as a racemic mixture, which can be resolved into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
4-Amino-2-methyltetrahydrofuran has shown promising results in various scientific research applications. It can be used as a chiral building block in organic synthesis to create complex molecules with high enantiomeric purity. Additionally, 4-Amino-2-methyltetrahydrofuran can act as a ligand in metal-catalyzed reactions, allowing for the creation of new catalysts with unique properties.
Eigenschaften
CAS-Nummer |
197781-21-8 |
---|---|
Molekularformel |
C5H11NO |
Molekulargewicht |
101.15 g/mol |
IUPAC-Name |
5-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-5(6)3-7-4/h4-5H,2-3,6H2,1H3 |
InChI-Schlüssel |
HLAUKISKFSLYFI-UHFFFAOYSA-N |
SMILES |
CC1CC(CO1)N |
Kanonische SMILES |
CC1CC(CO1)N |
Synonyme |
Pentitol,2-amino-1,4-anhydro-2,3,5-trideoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.